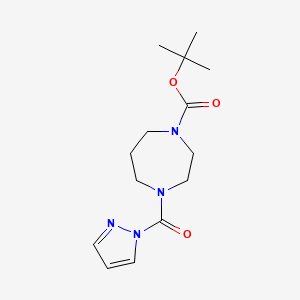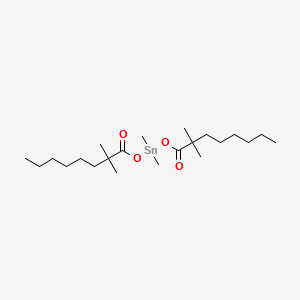
3-Hydroxy-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-pyranone is a compound that belongs to the class of pyranones, which are six-membered heterocyclic compounds containing an oxygen atom. This compound is known for its diverse therapeutic potential and is often used as a scaffold for the design and synthesis of new biologically active compounds . It is found in natural products such as kojic acid, which is produced by various aerobic microorganisms like Aspergillus and Penicillium species .
Preparation Methods
The preparation of 3-Hydroxy-4-pyranone can be achieved through various synthetic routes. One common method involves the reaction of sassafras oil, methanol, and an alkaline reagent to obtain a phenol potassium salt solution. This solution is then subjected to etherification, hydrolysis, esterification, ozonization, reduction, and alcoholysis to yield the final product . Another method involves the synthesis of this compound-fluorobenzoic acid through a series of reactions including ring opening, etherification, and hydrolysis .
Chemical Reactions Analysis
3-Hydroxy-4-pyranone undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like ozone, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-4-pyranone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-pyranone involves its interaction with various molecular targets and pathways. For example, kojic acid, a derivative of this compound-pyranone, inhibits the tyrosinase enzyme, which is involved in the biosynthesis of melanin . This inhibition leads to a decrease in melanin production, making it an effective skin-whitening agent. Additionally, it exhibits antioxidant, radioprotective, antibacterial, antifungal, and metal chelation properties .
Comparison with Similar Compounds
3-Hydroxy-4-pyranone can be compared with other similar compounds such as:
Kojic Acid: A natural product containing the this compound-pyranone scaffold, known for its skin-whitening properties.
Maltol: Another compound with a similar structure, used as a flavor enhancer in the food industry.
Flavonols: Bicyclic compounds containing the this compound-pyranone scaffold, known for their antioxidant properties.
The uniqueness of this compound-pyranone lies in its diverse therapeutic potential and its ability to serve as a versatile scaffold for the design of new biologically active compounds.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1R,4S)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14)/t7?,10-,11+/m1/s1 |
InChI Key |
XGYBHRIFVITMPY-RFSDDRETSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(CC2O)C(=O)O |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
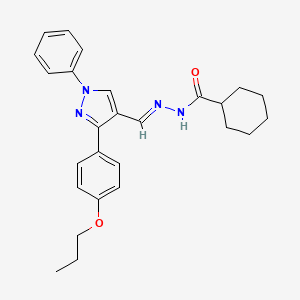
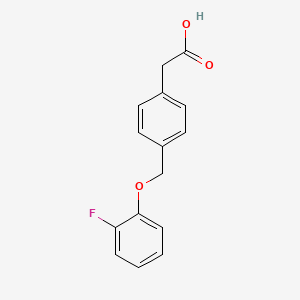

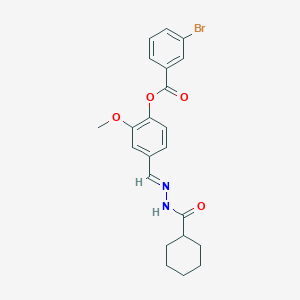
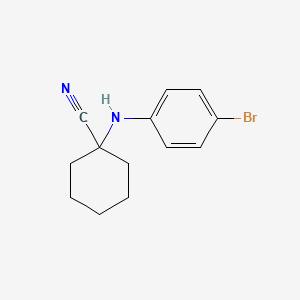
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)


![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
